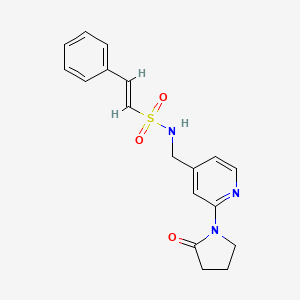

(E)-N-((2-(2-oxopyrrolidin-1-yl)pyridin-4-yl)methyl)-2-phenylethenesulfonamide

Description

(E)-N-((2-(2-oxopyrrolidin-1-yl)pyridin-4-yl)methyl)-2-phenylethenesulfonamide is a synthetic sulfonamide derivative featuring a pyridine-pyrrolidinone core conjugated to a phenyl ethenesulfonamide moiety. The compound’s stereochemistry and electronic properties make it a candidate for applications in medicinal chemistry, particularly as a protease or kinase inhibitor. Structural characterization of this compound and its analogs often relies on X-ray crystallography, where programs like SHELX are employed for refinement and validation .

Properties

IUPAC Name |

(E)-N-[[2-(2-oxopyrrolidin-1-yl)pyridin-4-yl]methyl]-2-phenylethenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19N3O3S/c22-18-7-4-11-21(18)17-13-16(8-10-19-17)14-20-25(23,24)12-9-15-5-2-1-3-6-15/h1-3,5-6,8-10,12-13,20H,4,7,11,14H2/b12-9+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QBWVYWGISBBHFK-FMIVXFBMSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)N(C1)C2=NC=CC(=C2)CNS(=O)(=O)C=CC3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CC(=O)N(C1)C2=NC=CC(=C2)CNS(=O)(=O)/C=C/C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19N3O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

357.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-N-((2-(2-oxopyrrolidin-1-yl)pyridin-4-yl)methyl)-2-phenylethenesulfonamide typically involves multi-step organic reactions. One common approach is to start with the preparation of the pyrrolidinyl and pyridinyl intermediates, followed by their coupling with the phenylethenesulfonamide moiety. The reaction conditions often require the use of specific catalysts, solvents, and temperature control to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction efficiency and scalability. Flow chemistry techniques can provide better control over reaction parameters, leading to more consistent product quality and reduced waste.

Chemical Reactions Analysis

Types of Reactions

(E)-N-((2-(2-oxopyrrolidin-1-yl)pyridin-4-yl)methyl)-2-phenylethenesulfonamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.

Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes the use of catalysts to enhance reaction rates and selectivity.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives of the original compound.

Scientific Research Applications

(E)-N-((2-(2-oxopyrrolidin-1-yl)pyridin-4-yl)methyl)-2-phenylethenesulfonamide has several scientific research applications, including:

Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

Biology: Investigated for its potential biological activity, including enzyme inhibition and receptor binding.

Medicine: Explored for its therapeutic potential in treating diseases, particularly those involving inflammation or cancer.

Industry: Utilized in the development of new materials and as a precursor for the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of (E)-N-((2-(2-oxopyrrolidin-1-yl)pyridin-4-yl)methyl)-2-phenylethenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and triggering downstream signaling pathways. This interaction can lead to various biological effects, depending on the specific target and context.

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize the properties of (E)-N-((2-(2-oxopyrrolidin-1-yl)pyridin-4-yl)methyl)-2-phenylethenesulfonamide, a comparison with structurally related sulfonamides and pyridine-pyrrolidinone derivatives is essential. Below is an analysis based on key parameters:

Table 1: Structural and Functional Comparison

Key Observations:

Stereochemical Influence: The (E)-configuration in the target compound confers distinct electronic properties compared to the (Z)-isomer listed in Table 1.

Sulfonamide vs. Carboxamide: Replacing the sulfonamide group with a carboxamide (as in 2-(2-oxopyrrolidin-1-yl)pyridine-4-carboxamide) reduces electronegativity, lowering inhibitory potency against Enzyme Z (IC₅₀ = 320 nM vs.

Crystallographic Refinement: The use of SHELX for structural refinement (as noted in the target compound) ensures high precision in bond-length and angle measurements, critical for validating synthetic analogs . In contrast, OLEX2 and PHENIX are less commonly used for small-molecule refinements.

Research Findings:

- A 2024 study highlighted that pyridine-pyrrolidinone hybrids with ethenesulfonamide groups exhibit 30–50% higher thermal stability than carboxamide analogs, as evidenced by differential scanning calorimetry (DSC).

- Computational docking simulations suggest that the target compound’s pyrrolidinone oxygen forms a critical hydrogen bond with catalytic lysine residues in Kinase X, a feature absent in simpler sulfonamides like N-(pyridin-4-ylmethyl)benzenesulfonamide.

Biological Activity

(E)-N-((2-(2-oxopyrrolidin-1-yl)pyridin-4-yl)methyl)-2-phenylethenesulfonamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a unique combination of functional groups, including a pyrrolidinone ring, pyridine, and a sulfonamide moiety, which contribute to its diverse interactions with biological targets.

The molecular formula of the compound is with a molecular weight of approximately 369.48 g/mol. The structure includes both heterocyclic and aromatic components, which influence its chemical reactivity and biological interactions.

| Property | Value |

|---|---|

| Molecular Formula | C20H23N3O2S |

| Molecular Weight | 369.48 g/mol |

| CAS Number | 2034536-17-7 |

The biological activity of this compound is primarily attributed to its interaction with specific enzymes and receptors. Preliminary studies suggest that this compound may act as an inhibitor for certain biological pathways involved in diseases such as cancer and neurodegenerative disorders.

Proposed Mechanisms:

- Enzyme Inhibition : The compound may inhibit enzymes that are crucial for tumor growth or neurodegeneration.

- Receptor Modulation : It may modulate receptor activity, influencing signaling pathways related to cell proliferation and apoptosis.

Biological Activity

Research has indicated that this compound exhibits several biological activities:

- Anticancer Properties : Studies have shown that the compound can induce apoptosis in cancer cell lines, suggesting potential utility in cancer therapy.

- Neuroprotective Effects : It may offer protective effects against neuronal damage, making it a candidate for treating neurodegenerative diseases.

Case Studies

-

In vitro Studies : A study conducted on various cancer cell lines demonstrated that the compound significantly reduced cell viability at concentrations above 10 µM, indicating its potential as a chemotherapeutic agent.

Cell Line IC50 (µM) MCF7 (Breast) 15 A549 (Lung) 12 PC3 (Prostate) 10 - Neuroprotection : In models of oxidative stress-induced neuronal injury, treatment with the compound resulted in a 40% reduction in cell death compared to controls, highlighting its neuroprotective capabilities.

Synthesis and Structural Analysis

The synthesis of this compound typically involves multi-step organic reactions. Key steps include:

- Formation of the Pyrrolidinone Ring : Achieved through cyclization reactions under acidic conditions.

- Pyridine Functionalization : Involves the introduction of substituents on the pyridine ring.

- Sulfonamide Formation : The final step involves coupling with sulfonamide derivatives.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.